

An In-depth Technical Guide to 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

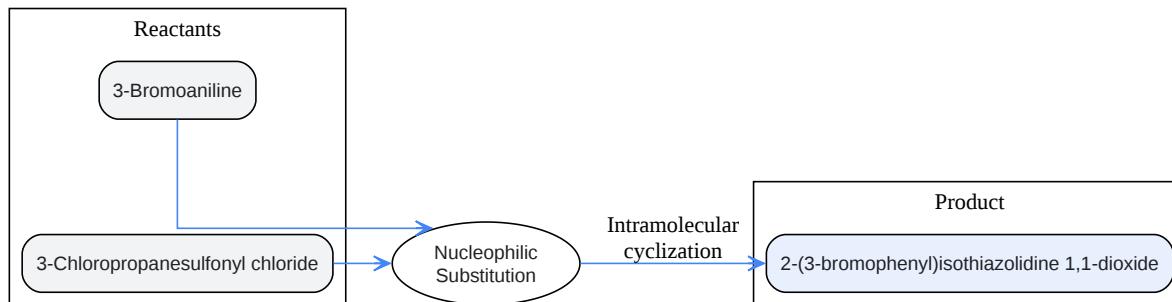
Compound Name: 2-(3-Bromophenyl)isothiazolidine 1,1-dioxide

Cat. No.: B1282008

[Get Quote](#)

This technical guide provides a comprehensive overview of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**, a heterocyclic compound belonging to the sultam class of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the synthesis, chemical properties, and potential biological activities of this compound, based on available literature for structurally related analogues.

Chemical and Physical Properties


While specific experimental data for **2-(3-bromophenyl)isothiazolidine 1,1-dioxide** is limited, the following table summarizes its basic chemical properties.

Property	Value
CAS Number	71703-15-6
Molecular Formula	C ₉ H ₁₀ BrNO ₂ S
Molecular Weight	276.15 g/mol
Canonical SMILES	C1CS(=O)(=O)N(C1)C2=CC=CC(=C2)Br
InChI Key	Not readily available in public databases

Synthesis of 2-(3-bromophenyl)isothiazolidine 1,1-dioxide

The synthesis of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide** can be achieved through a nucleophilic substitution reaction between 3-bromoaniline and 3-chloropropanesulfonyl chloride. This method is a common approach for the preparation of N-arylisothiazolidine-1,1-dioxides.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**, adapted from procedures for similar compounds.

Materials:

- 3-Bromoaniline
- 3-Chloropropanesulfonyl chloride[1]

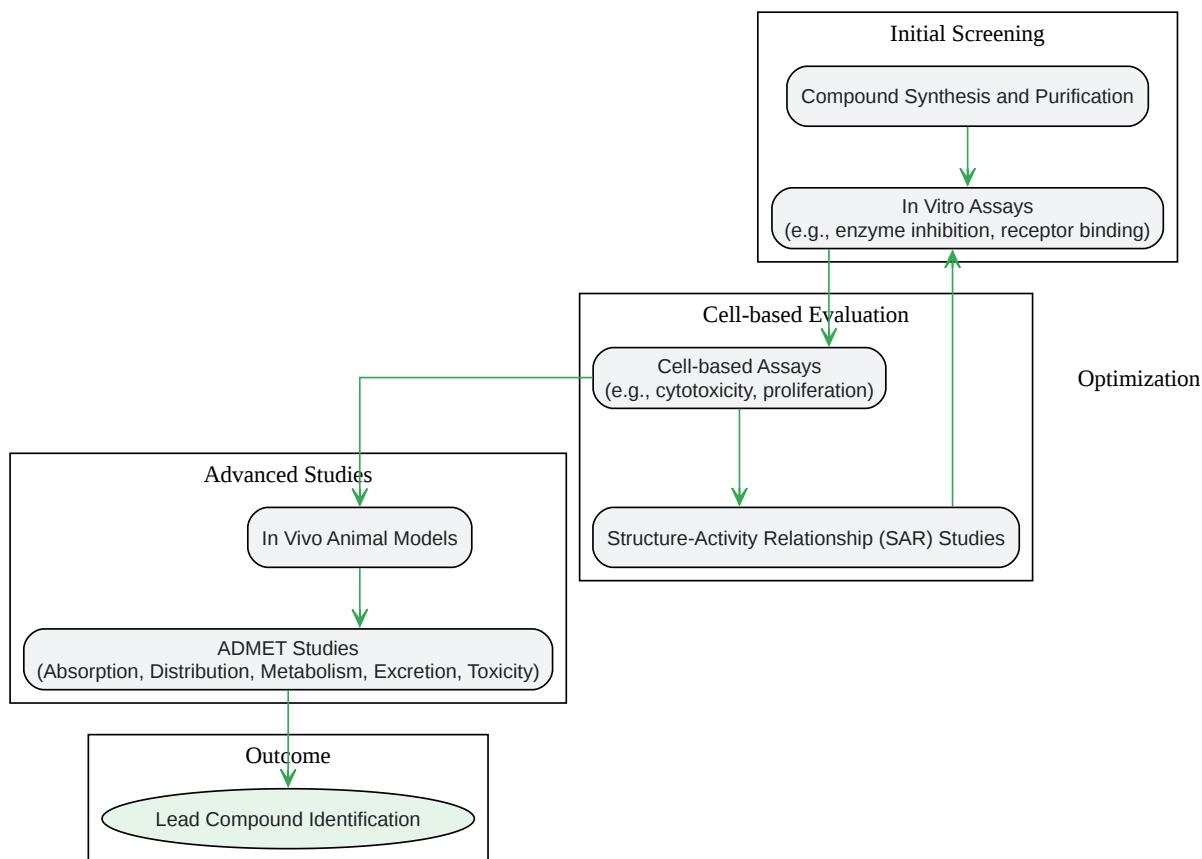
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Triethylamine (TEA) or other suitable non-nucleophilic base
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

- To a solution of 3-bromoaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of 3-chloropropanesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding 1 M HCl.
- Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**.

Potential Biological Activities


While no specific biological activity has been reported for **2-(3-bromophenyl)isothiazolidine 1,1-dioxide**, the isothiazolidine 1,1-dioxide scaffold is a known pharmacophore present in various biologically active molecules. The following table summarizes the reported activities of structurally related compounds.

Compound Class	Biological Activity	Reference Compounds/Derivatives	Quantitative Data (if available)
Isothiazolidine 1,1-dioxides	HIV-1 Replication Inhibition	β -amino sultams	-
Thiazolidinones	Antifungal	2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones	MIC and MFC: 16.5 μ g/mL
Thiazolidinones	Anticancer	3-(4-bromophenyl)-2-(4-(dimethylamino)phenyl)thiazolidin-4-one	IC50: 11.9 μ M (Reh cells)
1,2-Benzisothiazolin-3-ones	Antimicrobial (Gram-positive bacteria)	N-arylalkanoic and N-aryloxyalkanoic acid derivatives	-

The presence of the 3-bromophenyl group, an electron-withdrawing substituent, may influence the biological activity of the molecule. Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that the nature and position of substituents on the aryl ring can significantly modulate potency and selectivity.

Experimental Workflow for Biological Screening

A general workflow for the biological screening of a novel compound like **2-(3-bromophenyl)isothiazolidine 1,1-dioxide** is outlined below. This process typically starts with in vitro assays to determine activity and cytotoxicity, followed by more complex cellular and in vivo models for promising candidates.

[Click to download full resolution via product page](#)

Caption: General workflow for biological activity screening.

Conclusion

2-(3-bromophenyl)isothiazolidine 1,1-dioxide is a sultam derivative with potential for biological activity, given the known pharmacological properties of the isothiazolidine 1,1-dioxide scaffold. This guide has outlined a plausible synthetic route and a general framework for its biological evaluation. Further experimental studies are necessary to confirm the proposed synthesis, characterize the compound thoroughly, and explore its therapeutic potential. The information provided herein serves as a valuable resource for researchers interested in the medicinal chemistry of isothiazolidine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(3-bromophenyl)isothiazolidine 1,1-dioxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282008#2-3-bromophenyl-isothiazolidine-1-1-dioxide-literature-review>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com